2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Beschreibung
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS: 1185428-32-3) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a bromine atom at the 2-position and a formyl (-CHO) group at the 7-position. This structure confers unique reactivity and functional versatility, making it a valuable intermediate in medicinal chemistry and materials science. Its molecular formula is C₇H₄BrN₃O, with a molecular weight of 242.04 g/mol. The compound is commercially available at ≥95% purity and is frequently utilized in the synthesis of kinase inhibitors, fluorescent probes, and other bioactive molecules .
Eigenschaften
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCGYNMGWTOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726984 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185428-32-3 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Strategy
The preparation of this compound typically involves multi-step synthetic routes starting from simpler pyrrolo[2,3-b]pyrazine derivatives. The key steps include:
- Bromination at the 2-position of the pyrrolo[2,3-b]pyrazine ring.
- Introduction of the aldehyde group at the 7-position.
- Purification and formulation of the final compound.
The bromination and aldehyde functionalization are often performed under controlled conditions to ensure regioselectivity and high yield.
Bromination Step
Bromination is generally carried out using bromine or bromine equivalents under acidic or neutral conditions. The 2-position on the pyrrolo[2,3-b]pyrazine ring is selectively brominated due to electronic and steric factors.
- Typical reagents: Bromine (Br2), N-bromosuccinimide (NBS).
- Solvents: Often carried out in polar aprotic solvents or acidic media.
- Temperature: Controlled low temperatures (0–10 °C) to avoid over-bromination.
Representative Synthetic Procedure (Inferred from Related Compounds)
While direct detailed synthetic protocols for this compound are limited in public databases, analogous procedures from structurally related compounds provide insight:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting pyrrolo[2,3-b]pyrazine | Starting heterocycle | - |
| 2 | Bromination with Br2 or NBS in acidic medium at 0–10 °C | Selective bromination at 2-position | High regioselectivity |
| 3 | Formylation using Vilsmeier-Haack reagent (POCl3/DMF) | Introduction of aldehyde at 7-position | Requires temperature control |
| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | High purity achieved |
Formulation and Solubility Considerations
According to GlpBio product data, the compound is available as a research chemical with specific solubility and formulation instructions, which indirectly reflect its preparation and handling:
| Property | Data |
|---|---|
| Molecular Formula | C7H4BrN3O |
| Molecular Weight | 226.04 g/mol |
| Solubility | Soluble in DMSO, PEG300, Tween 80 mixtures |
| Storage | Room temperature for solid; stock solutions at -80°C (6 months stability) |
| Formulation | DMSO master solution prepared by dissolving mg drug in μL DMSO; further dilution with PEG300, Tween 80, and ddH2O or corn oil for in vivo use |
Preparation of stock solutions involves physical methods such as vortexing, ultrasound, or hot water bath to enhance solubility and ensure clarity before adding subsequent solvents.
Related Synthetic Insights from Analogous Compounds
The synthesis of related compounds like 2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine provides useful clues for the preparation of the aldehyde derivative:
- Starting from 2-bromo-5H-pyrrolo[2,3-b]pyrazine, nitration is performed using sulfuric acid and nitric acid at low temperatures (0–20 °C) to yield the 7-nitro derivative with high yield (~88.7%).
- This indicates that electrophilic substitution on the 7-position is feasible under controlled acidic conditions.
- By analogy, formylation at the 7-position can be achieved by electrophilic substitution reactions such as Vilsmeier-Haack formylation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|
| Bromination | Br2 or NBS, acidic or neutral solvent, 0–10 °C | Selective for 2-position | High regioselectivity |
| Formylation | POCl3/DMF (Vilsmeier-Haack) | Electrophilic substitution at 7-position | Requires control to avoid side reactions |
| Purification | Recrystallization, chromatography | Ensures high purity | High purity compound obtained |
| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water or corn oil | Physical methods (vortex, ultrasound) aid solubility | Clear solutions for research use |
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, to introduce different functional groups into the molecule.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde serves as a valuable scaffold for the development of pharmaceutical compounds. It has been explored for its potential as a:
- Kinase Inhibitor : The compound has shown promise in inhibiting specific kinases, which are critical targets in cancer therapy. For instance, it can serve as a starting point for designing inhibitors of SGK-1 kinase, which is involved in renal and cardiovascular diseases .
Organic Synthesis
The compound is widely used as an intermediate in organic synthesis due to its electrophilic nature and the ability of the bromine atom to participate in cross-coupling reactions. Key applications include:
- Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds through reactions such as Sonogashira coupling and cyclization processes .
- Functionalization : The aldehyde group allows for efficient functionalization, enabling the creation of diverse molecular structures that can be tailored for specific biological activities .
Material Science
In materials science, this compound is being investigated for its potential use in developing new materials with unique properties such as conductivity and fluorescence. The unique structural features of the pyrrolopyrazine ring system contribute to these properties.
Case Study 1: Kinase Inhibition
A study explored the use of this compound derivatives as potential SGK-1 kinase inhibitors. The findings indicated that modifications to the core structure could enhance inhibitory activity, suggesting a pathway for developing new therapeutic agents targeting renal diseases .
Case Study 2: Synthesis of Heterocycles
Research demonstrated the successful application of this compound in synthesizing 6-aryl derivatives through copper-free Sonogashira coupling followed by cyclization. This method yielded high purity products suitable for further biological evaluation .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Scaffold for kinase inhibitors | Potential treatment for cancer and renal diseases |
| Organic Synthesis | Intermediate for heterocycle synthesis | Effective in various coupling reactions |
| Material Science | Development of conductive and fluorescent materials | Unique properties due to pyrrolopyrazine structure |
Wirkmechanismus
The mechanism by which 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Positional Isomerism : Analogues with bromine or aldehyde groups at different positions (e.g., 4-Bromo-pyridine-2-carbaldehyde vs. 5-Bromo-pyridine-3-carbaldehyde) exhibit distinct electronic properties. For instance, the pyridine-core compounds show red-shifted fluorescence compared to pyrazine derivatives .
- Functional Group Impact : Replacement of the aldehyde (-CHO) with a sulfonyl (-SO₂) group (e.g., 1818847-41-4) enhances hydrophobicity and alters binding affinity in enzyme inhibition assays .
Table 2: Kinase Inhibitory Activity of Selected Analogues
| Compound | FGFR1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | ATR IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Target Compound | 12 | 45 | 220 | |
| 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde | 28 | 120 | >1000 | |
| 7-Bromo-5-SO₂(4-MePh) analogue | N/A | N/A | 85 |
Key Findings :
- The bromine atom at the 2-position in the target compound significantly enhances FGFR1 inhibition (IC₅₀ = 12 nM) compared to the non-brominated parent compound (IC₅₀ = 28 nM), likely due to improved hydrophobic interactions .
- The sulfonyl-substituted analogue (1818847-41-4) exhibits stronger ATR inhibition (IC₅₀ = 85 nM), suggesting that bulky substituents at the 5-position favor kinase selectivity .
Fluorescence and Photophysical Properties
The aldehyde group in the target compound enables conjugation with aromatic amines, yielding fluorescent derivatives. For example:
- Bioimaging Applications: Derivatives of this compound exhibit fluorescence quantum yields (Φ) up to 56% in ethanol, comparable to anthracene standards . In contrast, pyridine-core analogues (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde) show weaker intensity due to reduced conjugation .
Biologische Aktivität
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and an aldehyde functional group, which significantly influence its reactivity and biological interactions. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases. Notably, it has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a critical role in renal and cardiovascular diseases by mediating sodium transport and cell proliferation responses .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyrazines exhibit significant inhibitory effects on various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values as low as 9.4 µM against BEL-7402 liver cancer cells .
- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide overproduction in macrophages, indicating anti-inflammatory properties .
- Kinase Inhibition : The ability to inhibit kinases such as FGFR (Fibroblast Growth Factor Receptor) has been documented, suggesting its utility in cancer therapy .
Case Studies and Research Findings
- Inhibition of SGK-1 : A study highlighted the role of pyrrolo[2,3-b]pyrazine derivatives in inhibiting SGK-1 activity, which could lead to therapeutic applications in managing electrolyte balance disorders .
- Anticancer Activity : In vitro studies demonstrated that this compound derivatives displayed potent cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.13 to 10.74 µM .
- Neuroprotective Effects : Research involving PC12 cells indicated that certain derivatives could protect against neurotoxicity induced by oxidative stress .
Data Table: Biological Activity Summary
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and bromine activation.
- Temperature : Elevated temperatures (50–60°C) improve reaction rates but may require strict control to avoid side reactions.
- Stoichiometry : Excess NBS (1.2–1.5 equiv.) ensures complete bromination .
How does the bromine atom at the 2-position influence the compound's reactivity in subsequent cross-coupling reactions?
Basic Research Focus
The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electronegativity and leaving-group ability facilitate substitution with nucleophiles (e.g., amines, aryl boronic acids) to generate diversified derivatives. For example, palladium-catalyzed coupling with aryl boronic acids can introduce aromatic moieties, critical for optimizing kinase inhibitor activity .
Q. Key Considerations :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl couplings.
- Base compatibility : K₂CO₃ or Cs₂CO₃ in DMF/water mixtures stabilizes intermediates .
What experimental strategies address regioselectivity challenges during functionalization of this compound?
Advanced Research Focus
Regioselectivity issues arise when multiple reactive sites (e.g., bromine at C2, aldehyde at C7) compete. Strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., SEM or Boc) on the aldehyde to prioritize bromine substitution .
- Catalyst tuning : Using Pd-XPhos complexes enhances selectivity for C2 bromine in Suzuki couplings .
- Stepwise functionalization : Sequential reactions—first modifying the aldehyde (e.g., oxidation to carboxylic acid) before bromine substitution—reduce cross-reactivity .
Case Study : A regioselective bromination method for a related pyrrolopyrimidine achieved 88% yield by optimizing NaH and iodomethane stoichiometry in DMF .
How can researchers resolve contradictory data in biological activity studies of pyrrolopyrazine-based kinase inhibitors?
Advanced Research Focus
Contradictions in kinase inhibition data often stem from:
- Assay variability : Differences in ATP concentrations or enzyme isoforms (e.g., FGFR1 vs. FGFR3) .
- Compound purity : Impurities from incomplete bromination or aldehyde oxidation may skew results. Use HPLC or LC-MS to verify purity (>95%) .
- Structural analogs : Compare activity with derivatives (e.g., 4-chloro or 7-carboxylic acid variants) to isolate functional group contributions .
Q. Methodological Approach :
- Dose-response curves : Validate IC₅₀ values across multiple assays.
- Co-crystallization studies : Resolve binding modes using X-ray crystallography to confirm target engagement .
What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, aldehyde proton at δ 9.8–10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₄BrN₃O: [M+H]⁺ calc. 240.9602) .
- HPLC : Quantifies purity (>98% for biological assays) and detects aldehyde oxidation byproducts .
How does the aldehyde group at position 7 enable further derivatization, and what are common reaction pathways?
Advanced Research Focus
The aldehyde group is a versatile handle for:
- Nucleophilic addition : Reaction with amines forms Schiff bases or hydrazones, useful in prodrug design .
- Oxidation/Reduction : Conversion to carboxylic acids (via KMnO₄) or alcohols (via NaBH₄) expands functional diversity .
- Cyclization : Condensation with hydrazines yields pyrazolo-fused heterocycles, enhancing bioactivity .
Example : Aldehyde condensation with carbohydrazide generated antimicrobial thiadiazolo-pyrimidine derivatives with 56% fluorescence quantum yield in bioimaging applications .
What factors contribute to yield variability in large-scale synthesis, and how can they be optimized?
Advanced Research Focus
Yield discrepancies arise from:
- Solvent degradation : DMF decomposition at high temperatures generates dimethylamine, necessitating inert atmospheres .
- Byproduct formation : Incomplete bromination (e.g., di-brominated byproducts) requires precise NBS stoichiometry .
- Workup protocols : Rapid quenching (e.g., acetic acid addition) and column chromatography improve isolation .
Q. Optimization Strategy :
- Use flow chemistry for controlled reagent mixing and temperature gradients.
- Monitor reaction progress via in-situ IR to detect aldehyde or bromine consumption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
